1,4,7,10-Tetrazacyclododec-2-ylmethanamine

Description

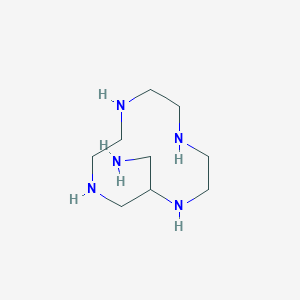

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H23N5 |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1,4,7,10-tetrazacyclododec-2-ylmethanamine |

InChI |

InChI=1S/C9H23N5/c10-7-9-8-13-4-3-11-1-2-12-5-6-14-9/h9,11-14H,1-8,10H2 |

InChI Key |

HWVOBYJTJPXGSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNC(CNCCN1)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4,7,10 Tetrazacyclododec 2 Ylmethanamine and Its Precursors

Synthesis of the 1,4,7,10-Tetraazacyclododecane (B123705) Macrocyclic Core

The formation of the 12-membered cyclen ring is a critical first step and has been the subject of extensive research. Methodologies have evolved from classical, often low-yielding procedures to more efficient and scalable strategies.

Classical and Contemporary Ring Closure Strategies (e.g., Richman-Atkins synthesis and its alternatives)

The Richman-Atkins synthesis is a cornerstone in the field of macrocyclic chemistry. It typically involves the high-dilution condensation of a linear polyamine, appropriately protected with tosyl groups, with a di-electrophile. For cyclen, this traditionally involves the reaction of tosylated diethanolamine (B148213) and a tosylated diamine. google.com The tosyl groups serve a dual purpose: they activate the terminal amines for deprotonation and subsequent nucleophilic attack, and they prevent unwanted side reactions by protecting the secondary amines along the polyamine chain. The final step involves the often harsh removal of the tosyl protecting groups.

Template-Directed Synthesis Approaches

Template-directed synthesis offers an elegant solution to the challenges of macrocyclization by pre-organizing the linear precursor into a conformation that favors ring closure. This approach can utilize metal ions (thermodynamic template effect) or covalent bonds (kinetic template effect) to hold the reactive ends in proximity, thereby increasing the effective molarity and promoting intramolecular cyclization over intermolecular polymerization.

A prominent example of a covalent template approach involves the reaction of triethylenetetramine (B94423) with dithiooxamide (B146897) to form a tricyclic bisamidine. nih.gov This rigid intermediate effectively positions the components for the final ring formation. Subsequent reductive ring expansion using a reducing agent like diisobutylaluminum hydride (DIBAL-H) converts the bisamidine into the cyclen macrocycle. nih.gov Another strategy employs glyoxal (B1671930) as a template to react with TETA, forming a decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene intermediate, which upon hydrolysis, yields cyclen. google.com These template methods often provide superior yields and are more amenable to large-scale production compared to classical high-dilution techniques. nih.gov

Optimization of Reaction Conditions and Yields for Macrocycle Formation

Significant effort has been dedicated to optimizing the synthesis of cyclen to maximize yields and simplify purification. Key parameters that are often manipulated include reaction concentration, temperature, pH, and the choice of solvent and base.

In template-based syntheses, the specific reaction conditions for each step are crucial. For instance, in the bis-imidazoline pathway, the initial condensation of TETA can be performed in ethanol (B145695) at reflux, while the final hydrolysis of the cyclized intermediate is achieved effectively with hot, aqueous sodium hydroxide. nih.gov In an alternative industrial process, the hydrolysis of the key phosphate (B84403) salt intermediate is carried out in water with diethylenetriamine (B155796) at a controlled pH of 7 and reflux temperatures. google.com The final product is then isolated as a hydrochloride salt by adjusting the pH and concentrating the solution. google.com The table below summarizes conditions for selected synthetic routes.

Table 1: Comparison of Selected Synthetic Routes to 1,4,7,10-Tetraazacyclododecane (Cyclen)

| Synthetic Strategy | Key Precursors | Reagents & Conditions | Overall Yield | Reference(s) |

|---|

Introduction of the 2-ylmethanamine Functional Group

The introduction of a substituent onto the carbon backbone of the cyclen ring (C-functionalization) is significantly less common and more challenging than N-functionalization. Direct functionalization of the C-H bonds of a pre-formed cyclen ring is difficult due to the relative inertness of these bonds compared to the nucleophilic nitrogen atoms. Therefore, synthetic strategies typically rely on building the macrocycle from precursors that already contain the desired functional group in a protected form.

Regioselective Functionalization Approaches at the Cyclododecane Ring

The most viable strategy for synthesizing a C-substituted cyclen, such as 1,4,7,10-Tetrazacyclododec-2-ylmethanamine, involves the cyclotetramerization of a C-substituted aziridine (B145994) precursor. google.com This approach constructs the functionalized macrocycle in a single step, ensuring the substituent is located on the carbon backbone.

For the target molecule, this would hypothetically involve the synthesis of a 2-(aminomethyl)aziridine derivative, where the amine is protected (e.g., as a phthalimide, carbamate, or azide) to prevent interference with the cyclization reaction. This substituted aziridine monomer, likely activated on its nitrogen by a group like benzyl (B1604629), would then be subjected to cyclotetramerization conditions, often catalyzed by a Lewis or Brønsted acid, to form the 12-membered ring. The final step would involve the deprotection of the aminomethyl side chain and the benzyl groups on the ring nitrogens to yield the final product. This "synthesis from precursors" method bypasses the challenges of regioselectivity associated with attempting to functionalize the pre-formed cyclen ring directly.

Strategies for Chiral Induction at the 2-position

Achieving chirality at the C-2 position is intrinsically linked to the synthetic strategy outlined above. Chiral induction is accomplished by utilizing an enantiomerically pure C-substituted aziridine precursor. This concept is demonstrated in the synthesis of alkyl-substituted cyclens, where the cyclotetramerization of an enantiopure precursor like (S)-1-benzyl-2-methyl-aziridine yields the corresponding chiral tetramethyl-substituted cyclen. google.com

This "chiral pool" approach transfers the stereochemistry of the starting material directly to the final macrocycle. To synthesize an enantiomerically pure version of this compound, one would need to start with an enantiopure 2-(protected-aminomethyl)aziridine. Such a precursor could potentially be derived from natural amino acids, such as L- or D-serine, which possess the required stereocenter and functional handles that can be chemically transformed into the desired protected aminomethyl-aziridine structure. The stereochemical integrity of the C-2 center is maintained throughout the acid-catalyzed cyclotetramerization process, leading to the formation of a single enantiomer of the final functionalized macrocycle.

Protecting Group Chemistry in Amine Functionalization

The successful synthesis of this compound and its precursors heavily relies on the strategic use of protecting groups to ensure chemoselectivity during the synthetic sequence. nih.govnih.gov

Nitrogen Protection:

Benzyl (Bn) Group: In the described synthetic route, the benzyl group serves as a crucial protecting group for the secondary amines that will become part of the cyclen ring. Benzyl groups are stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, a method that is orthogonal to many other protecting groups. google.comsciencemadness.orgresearchgate.net

tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for primary and secondary amines. It is stable to a wide range of non-acidic conditions but can be easily removed with acids such as trifluoroacetic acid (TFA). nih.gov In the synthesis of the precursor, a Boc group is ideal for protecting the aminomethyl functionality.

Carbobenzyloxy (Cbz) Group: Similar to the benzyl group, the Cbz group is also removed by hydrogenolysis. It is another common choice for amine protection in peptide and amino acid chemistry. organic-chemistry.org

Orthogonality of Protecting Groups: The choice of protecting groups is governed by the principle of orthogonality, which allows for the selective removal of one protecting group in the presence of others. nih.gov In this synthesis, the use of a Boc or Cbz group for the side-chain amine and benzyl groups for the ring amines allows for the selective deprotection of the ring amines via hydrogenolysis without affecting the side-chain protection. The side-chain protecting group can then be removed in a subsequent step under different conditions (e.g., acidolysis for Boc).

| Protecting Group | Abbreviation | Protection of | Deprotection Conditions |

| Benzyl | Bn | Secondary Amines (ring) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) sciencemadness.org |

| tert-Butoxycarbonyl | Boc | Primary Amine (side-chain) | Acid (e.g., TFA, HCl) nih.gov |

| Carbobenzyloxy | Cbz | Primary Amine (side-chain) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) organic-chemistry.org |

Purification and Analytical Characterization of the Target Compound and Key Intermediates

The purification and characterization of this compound and its synthetic intermediates are essential to ensure the identity and purity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is typically employed.

Purification Techniques:

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for the purification of organic compounds. researchgate.net It is used to separate the desired product from unreacted starting materials and byproducts based on their different polarities. For the intermediates in the synthesis, a gradient elution system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or methanol) is often used to achieve optimal separation.

Crystallization: Crystallization is a powerful purification technique for solid compounds. researchgate.net If the intermediates or the final product are crystalline, this method can provide highly pure material.

High-Performance Liquid Chromatography (HPLC): For the final purification of the target compound and for analytical purity assessment, reversed-phase HPLC is often the method of choice. google.com

Analytical Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of the synthesized compounds. clemson.eduorgsyn.org These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the desired structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS). clemson.edugoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. sciencemadness.org For example, the presence of N-H and C-N bonds in the final product can be confirmed by their characteristic absorption bands.

| Technique | Information Obtained |

| Column Chromatography | Purification of intermediates and final product. |

| Crystallization | Purification of solid compounds. |

| HPLC | Final purification and purity assessment. |

| 1H & 13C NMR | Detailed structural information. clemson.eduorgsyn.org |

| Mass Spectrometry | Molecular weight and elemental composition. google.com |

| IR Spectroscopy | Identification of functional groups. sciencemadness.org |

Synthetic Routes to Related Functionalized 1,4,7,10-Tetraazacyclododecane Derivatives

While the C-functionalization of the cyclen backbone is a significant synthetic endeavor, the N-functionalization of the cyclen ring is a much more explored and established field. A vast array of functionalized cyclen derivatives has been synthesized by attaching various pendant arms to the nitrogen atoms. These derivatives are widely used in the development of metal complexes with tailored properties.

The most common method for N-functionalization is the direct alkylation of the cyclen nitrogen atoms with an appropriate alkylating agent, such as an alkyl halide or a tosylate. google.com By controlling the stoichiometry of the reactants, it is possible to achieve mono-, di-, tri-, or tetra-N-substituted cyclen derivatives.

For instance, the reaction of cyclen with four equivalents of bromoacetic acid leads to the formation of the well-known chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). google.com Similarly, reaction with other functionalized alkylating agents can introduce a variety of pendant arms, including those containing amides, esters, alcohols, and aromatic groups.

A convenient synthesis of novel bifunctional poly(amino carboxylate) chelating agents has been described, involving the alkylation of cyclen with one equivalent of a para-functionalized alkyl 2-bromophenylacetate and three equivalents of tert-butyl 2-bromoacetate. google.com This approach allows for the introduction of additional functional groups like carbonyls or alkynes, which can be used for subsequent bioconjugation reactions. google.com

The Richman-Atkins synthesis, a classical method for the preparation of macrocyclic polyamines, has also been modified to produce functionalized cyclen derivatives. nih.govresearchgate.netnih.gov This method typically involves the cyclization of linear polyamines protected with tosyl groups. By using appropriately functionalized linear precursors, a variety of substituted cyclen derivatives can be obtained.

| Derivative Type | Synthetic Approach | Example | Reference |

| N-Alkyl | Direct alkylation of cyclen | 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane | google.com |

| N-Aryl | N-Arylation of cyclen | N-Aryl cyclen derivatives | |

| Bifunctional Chelators | Stoichiometric alkylation | DOTA derivatives with carbonyl or alkyne groups | google.com |

| C-Alkyl | Cyclotetramerization of substituted aziridines | 2-Alkyl-1,4,7,10-tetraazacyclododecane | google.com |

Coordination Chemistry of 1,4,7,10 Tetrazacyclododec 2 Ylmethanamine with Metal Ions

Fundamental Principles of Metal-Macrocycle Complexation

The formation of a metal complex with a macrocyclic ligand such as 1,4,7,10-Tetrazacyclododec-2-ylmethanamine is a nuanced process governed by several key principles. At its core, it is a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the donor atoms of the macrocycle act as Lewis bases (electron pair donors).

The process is typically a substitution reaction where solvent molecules in the metal ion's primary coordination sphere are replaced by the donor atoms of the ligand. The stability and structure of the resulting complex are dictated by a combination of factors including the nature of the metal ion (charge, size, and preferred coordination geometry), the properties of the ligand (the number and type of donor atoms, ring size, and conformational flexibility), and the reaction conditions (solvent, pH, and temperature).

A significant feature of metal-macrocycle complexation is the template effect , where the metal ion can direct the synthesis of the macrocycle itself. While this compound is a pre-formed ligand, the principles of the template effect highlight the inherent compatibility between the metal ion and the macrocyclic cavity.

Ligand Denticity and Donor Atom Characteristics of this compound

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. This compound is a potentially pentadentate ligand. It possesses five nitrogen donor atoms: the four secondary amine nitrogens of the cyclen ring and the primary amine nitrogen of the aminomethyl substituent.

The four nitrogen atoms of the cyclen ring are 'hard' donors, making them particularly suitable for coordinating with a variety of transition metal ions as well as other metal ions that favor nitrogen ligation. The aminomethyl group introduces an additional donor site, which can participate in coordination depending on the size and coordination preferences of the metal ion. The flexibility of this side chain allows it to position itself to occupy an axial coordination site on the metal center.

The presence of five donor atoms allows the ligand to form multiple chelate rings upon complexation, a key factor contributing to the high stability of the resulting complexes.

Thermodynamic Stability of Metal Complexes

The thermodynamic stability of a metal complex is a measure of the extent to which the complex will form at equilibrium. It is quantified by the stability constant (or formation constant), β. A higher value of β indicates a more stable complex.

M + L ⇌ ML

βML = [ML] / ([M][L])

The following table provides illustrative logβ values for the parent macrocycle, cyclen, and the well-studied N-functionalized derivative, DOTA, with various metal ions to provide context for the expected high stability of complexes with this compound.

| Metal Ion | logβ with Cyclen | logβ with DOTA |

|---|---|---|

| Cu2+ | 23.2 | 22.45 |

| Zn2+ | 16.1 | 20.94 |

| Ni2+ | 19.4 | 20.08 |

| Co2+ | 15.4 | 20.55 |

| Pb2+ | 14.1 | 25.3 |

| Gd3+ | - | 24.57 |

Note: Data is compiled from various sources for illustrative purposes and determined under different experimental conditions. The values for DOTA with divalent metals are for the protonated complex [M(H2DOTA)].

The stability of complexes with this compound is strongly influenced by the properties of the metal ion:

Charge: Generally, for a given metal, the stability of the complex increases with increasing charge on the metal ion due to stronger electrostatic attraction.

Ionic Radius: The size of the metal ion is crucial. The cyclen ring has a cavity size that is optimal for a specific range of ionic radii. Metal ions that fit well within this cavity will form more stable complexes. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metals, is generally followed.

Electronic Configuration: The electronic configuration of the metal ion influences its preferred coordination number and geometry, as well as its ligand field stabilization energy (LFSE). Metal ions with a high LFSE in the geometry imposed by the macrocycle will form particularly stable complexes.

The exceptional stability of complexes formed with this compound is a direct consequence of two key thermodynamic principles:

The Chelate Effect: This refers to the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands. The formation of a chelate complex from a hydrated metal ion and a multidentate ligand results in an increase in the number of free molecules in the system (the displaced water molecules), leading to a favorable increase in entropy.

The Macrocyclic Effect: This is an additional stabilization observed for macrocyclic ligands compared to analogous acyclic chelating ligands. This effect is also largely entropic in origin. The pre-organized nature of the macrocycle means that less conformational entropy is lost upon coordination compared to a flexible, open-chain ligand.

Kinetic Inertness of Metal Complexes in Solution

Beyond thermodynamic stability, the kinetic inertness of a complex is a critical property. This refers to the rate at which the complex undergoes ligand exchange or dissociation. A complex can be thermodynamically stable but kinetically labile (i.e., it exchanges ligands rapidly), or thermodynamically unstable but kinetically inert (i.e., it persists for a long time despite a thermodynamic driving force for decomposition).

Metal complexes of tetraazamacrocycles like this compound are renowned for their high kinetic inertness. This is attributed to the difficulty of the dissociation mechanism. The macrocyclic ligand encapsulates the metal ion, and for the metal to be released, a significant conformational rearrangement of the ligand is required, which presents a high activation energy barrier.

Studies on similar macrocyclic complexes have shown that their dissociation in acidic solution is often a slow, proton-assisted process. The rate of dissociation is typically much lower than that of complexes with open-chain ligands. This high kinetic inertness is a key property that makes these types of complexes suitable for a wide range of applications where the metal ion must remain securely bound to the ligand. For example, lanthanide-DOTA complexes are known to be exceptionally inert, with dissociation under strongly acidic conditions being extremely slow sci-hub.senih.gov.

Ligand Exchange Kinetics and Mechanisms

The kinetics of complex formation and dissociation are critical for understanding the behavior of a metal chelate. For macrocyclic ligands like cyclen derivatives, complexation is often slow due to the conformational rigidity of the ligand. However, once formed, these complexes are typically very robust.

Research on related tetraaza macrocycles has provided insight into the mechanisms of ligand exchange. For instance, studies on the ligand exchange reaction between a tetraaza macrocycle and Cu(II) complexes with acyclic amine-amide ligands have shown that the reaction can proceed in a stepwise manner. researchgate.netresearchgate.net The rate of these reactions is often dependent on the concentration of the incoming macrocyclic ligand. researchgate.netresearchgate.net In some cases, the exchange is not complete and reaches an equilibrium state. researchgate.netresearchgate.net

For lanthanide complexes with DOTA, the formation kinetics are highly dependent on pH. At low pH (e.g., pH 2.0), the formation rate is extremely slow, taking several days, whereas at higher pH (e.g., pH 6.0), complexation can be complete within minutes. nih.govresearchgate.net This is attributed to the protonation of the ligand's donor atoms at low pH, which inhibits metal coordination. The formation of lanthanide(III) complexes with mixed pendant-arm cyclen derivatives also involves dynamic behavior, including ring inversion and rearrangement of the pendant arms, with kinetic parameters measurable by temperature-dependent NMR spectroscopy. rsc.org For this compound, the additional aminomethyl arm would likely participate in the coordination process, potentially influencing the pathway and rate of metal ion incorporation.

Dissociation Pathways and Stability Under Varying Chemical Conditions

A defining feature of metal complexes with cyclen-based ligands is their exceptional thermodynamic stability and kinetic inertness. researchgate.netunipd.it This stability is a manifestation of the "macrocyclic effect," where the pre-organized structure of the ligand minimizes the entropic penalty of complexation.

The stability of these complexes is often quantified by the stability constant (log K or logβ), with higher values indicating a more stable complex. scienceinhydroponics.com For example, the stability constants for lanthanide-DOTA complexes are very high, with log K values typically exceeding 23. nih.govresearchgate.net Similarly, a reinvestigation of the Pb(II)-DOTA complex revealed significantly higher stability than previously thought, with a logβ value of 25.3 for the fully deprotonated [PbL]²⁻ species. unipd.itnih.gov

Table 1: Stability Constants of Metal Complexes with DOTA This table presents data for the related N-substituted ligand DOTA to illustrate the typical high stability of cyclen-based chelates.

| Metal Ion | Complex | logβ | Conditions |

|---|---|---|---|

| Sm³⁺ | [Sm(DOTA)]⁻ | 23.36 | pH 3.0, 25 °C |

| Dy³⁺ | [Dy(DOTA)]⁻ | 23.93 | pH 3.0, 25 °C |

| Yb³⁺ | [Yb(DOTA)]⁻ | 23.39 | pH 3.0, 25 °C |

| Lu³⁺ | [Lu(DOTA)]⁻ | 23.06 | pH 3.0, 25 °C |

| Pb²⁺ | [Pb(DOTA)]²⁻ | 25.3 | T = 298 K, I = 0.1 M NaCl |

Coordination Geometries and Stereochemistry of Metal Chelates

The rigid 12-membered ring of cyclen imposes significant constraints on the coordination geometry of the resulting metal complexes. mdpi.com The specific geometry adopted depends on the size of the metal ion, its electronic configuration, and the nature of any pendant arms and co-ligands.

The cyclen ligand itself typically acts as a tetradentate N₄ donor, occupying the equatorial plane. This arrangement can lead to several coordination polyhedra:

Square Planar: This geometry is common for d⁸ metal ions like Ni(II) and Cu(II) when no axial ligands are present.

Square Pyramidal: A five-coordinate geometry is often observed where a fifth ligand (e.g., a solvent molecule or a counter-ion) binds in the axial position. nih.gov For example, in a dinuclear Cu(II) complex bridged by p-xylene, each copper ion exhibits a distorted square-pyramidal geometry, with the four nitrogen atoms of the cyclen ring forming the basal plane and a water molecule or nitrate ion in the axial position. nih.gov

Octahedral: A six-coordinate geometry results when two axial ligands are bound. nsf.gov

Tetrahedral: In some cases, such as with Zn(II), the metal ion can be pulled out of the plane of the nitrogen atoms, leading to a distorted tetrahedral geometry. nih.gov

For larger ions like the lanthanides, which have higher coordination number preferences (typically 8 or 9), ligands like DOTA are used. researchgate.net The four nitrogen atoms and four carboxylate oxygens of DOTA wrap around the metal ion, resulting in a capped square antiprismatic (SAP) or twisted square antiprismatic (TSAP) geometry. nih.govnih.gov For this compound, the four ring nitrogens and the pendant primary amine create a potential pentadentate ligand. This would strongly favor five-coordinate geometries like square pyramidal or trigonal bipyramidal, or six-coordinate octahedral structures if a solvent molecule or anion occupies the sixth site.

The introduction of a substituent on a carbon atom of the cyclen ring, as in this compound, renders the ligand chiral. This inherent chirality has profound stereochemical consequences upon metal complexation. The coordination of a chiral ligand to a metal center can lead to the formation of diastereomers, which have different physical and chemical properties.

Isomerism in metal complexes of substituted macrocycles can arise from several factors:

Configuration of the Chiral Center: The ligand itself exists as two enantiomers (R and S).

Arrangement of Chelate Rings: The conformation of the five-membered ethylenediamine and six-membered propylenediamine chelate rings within the complex can lead to different isomers. researchgate.net

Relative Disposition of Ligands/Pendant Arms: In complexes with multiple ligands or complex pendant arms, cis and trans isomers can exist. uou.ac.in

Configuration of Coordinated Nitrogen Atoms: The secondary amine nitrogen atoms become chiral upon coordination, adding another layer of stereochemical complexity. researchgate.net

In related systems, such as Gd³⁺-DOTA complexes, two principal stereoisomers are observed: the square antiprismatic (SAP) and the twisted square antiprismatic (TSAP). nih.gov The relative populations of these isomers can be influenced by sterically demanding substituents on the DOTA sidechains. nih.gov For a chiral ligand like this compound, the coordination process would be diastereoselective, favoring the formation of one isomer over another due to steric interactions between the aminomethyl arm and the rest of the complex.

Metal Ion Specificity and Selectivity in Complexation for Diverse Applications

The pre-organized cavity of the cyclen macrocycle provides a basis for metal ion selectivity. The 12-membered ring is well-suited for coordinating with a variety of transition metal ions. However, subtle differences in ionic radius and preferred coordination geometry lead to varying stabilities and selectivities.

For example, Zn(II)-cyclen complexes are known to be effective catalysts for the hydrolysis of esters and phosphates, while the corresponding Cu(II) and Ni(II) complexes show little to no activity under similar conditions. nih.govnih.gov This selectivity is leveraged in the design of chemical sensors; Zn(II)-cyclen derivatives have been shown to selectively bind and sense imide-containing nucleosides like thymidine and uridine. core.ac.ukresearchgate.net The five donor atoms (four secondary amines from the ring and one primary amine from the pendant arm) of this compound are all "hard" donors, making the ligand particularly suitable for complexing with borderline and hard Lewis acidic metal ions, including first-row transition metals (e.g., Cu²⁺, Zn²⁺) and lanthanides. mdpi.com

Spectroscopic and Structural Elucidation of 1,4,7,10 Tetrazacyclododec 2 Ylmethanamine Complexes

X-ray Crystallography of Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For metal complexes of substituted cyclen ligands, it reveals the coordination environment of the metal ion, bond distances and angles, and the nature of intermolecular interactions that dictate the crystal packing.

The solid-state structures of metal complexes with ligands based on the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) framework consistently show the four nitrogen atoms of the macrocycle binding to the metal center. The additional pendant aminomethyl group of 1,4,7,10-Tetrazacyclododec-2-ylmethanamine can also participate in coordination, leading to a potentially pentadentate or hexadentate ligand, depending on the metal ion and reaction conditions.

In many transition metal complexes with related cyclen derivatives, the metal ion adopts a distorted square-pyramidal geometry. For instance, in a zinc(II) complex, the four nitrogen atoms of the cyclen ring form the basal plane, with another ligand, such as a chloride ion, occupying the apical position. The zinc ion is typically displaced from the mean basal plane of the nitrogen atoms towards the apical ligand. Similarly, a copper(II) complex with cyclen and a molybdate (B1676688) anion also shows a distorted square-pyramidal environment, with the four nitrogen atoms in the basal positions and an oxygen atom from the molybdate at the apex.

The coordination geometry of lanthanide(III) ions with similar DOTA-like ligands is often a twisted-square-antiprismatic (TSA) configuration. nih.gov In these structures, the ion is chelated by the four nitrogen atoms and four oxygen atoms from pendant arms, forming parallel N₄ and O₄ planes. nih.gov

Key bond parameters, such as metal-nitrogen and other metal-ligand bond lengths, are crucial for understanding the nature of the coordination.

| Metal Complex System | Metal-Nitrogen (M-N) Bond Lengths (Å) | Metal-Apical Ligand Bond Length (Å) |

| Zinc(II)-Cyclen Derivative | ~2.16 (mean) | Zn-Cl: ~2.25 |

| Copper(II)-Cyclen | N/A | Cu-O: N/A |

| Lanthanide(III)-DO3AP | N/A | Tb-O(water): ~2.68 |

This table presents representative bond parameters from related cyclen complexes to illustrate typical values.

The crystal packing of these complexes is heavily influenced by a network of intermolecular interactions. Hydrogen bonds, involving the amine protons (N-H) of the cyclen ring and the pendant arm as donors and anionic counter-ions or solvent molecules as acceptors, are particularly significant.

In the crystal structure of a manganese(II) cyclen complex, discrete complex units are linked by pairs of N-H···S hydrogen bonds, forming chains and layers that build into a three-dimensional network. umn.edu Similarly, in a copper(II)-cyclen-molybdate complex, extensive N-H···O and O-H···O interactions involving the cyclen amines, molybdate oxygens, and water molecules of crystallization create intricate layered structures. researchgate.net These hydrogen bonding networks are fundamental to the stability and architecture of the crystal lattice. rsc.orgnih.gov Beyond hydrogen bonding, other non-covalent forces such as π-interactions can play a role if the ligand is functionalized with aromatic groups.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can arise in these complexes due to the conformational flexibility of the macrocyclic ligand and the variety of possible intermolecular interactions. The specific arrangement of molecules in the crystal, or crystal packing, can be influenced by factors such as the choice of solvent, temperature, and the nature of the counter-ion. For example, the interaction between surface ligands and a crystal can induce anisotropic stresses, leading to different shapes or polymorphs. nih.gov

For lanthanide complexes with DOTA-like ligands, the coordination geometry can be flexible, with the twisted-square-antiprism (TSA) arrangement being adaptable, while the square-antiprism (SA) arrangement is more rigid. nih.gov This flexibility can lead to different packing arrangements. A silicon complex of cyclen has been reported to form a crystalline pseudopolymorph when crystallized from a different solvent. mdpi.com While specific studies detailing polymorphism for complexes of this compound were not prominent in the surveyed literature, the inherent flexibility of the ligand suggests that the formation of different polymorphs under varying crystallization conditions is a distinct possibility.

Solution-State Spectroscopic Characterization

Spectroscopic methods are essential for understanding the structure, stability, and dynamics of these complexes in solution, where they are often utilized.

NMR spectroscopy is a powerful tool for investigating the behavior of metal complexes in solution. rsc.orgacs.org The ¹H and ¹³C NMR spectra provide information about the molecular structure and symmetry of the complex. Due to the flexibility of the cyclen macrocycle, these complexes can exist as multiple conformational isomers in solution, which may be in dynamic equilibrium. rsc.org

Dynamic NMR techniques can be used to study these exchange processes, providing kinetic and mechanistic information. rsc.org The coordination of a metal ion typically induces significant shifts in the NMR signals of the ligand's protons and carbons, with atoms closer to the metal center being the most affected. nih.gov For paramagnetic metal complexes, such as those with many lanthanide(III) ions or certain transition metals, the NMR spectra are further influenced by paramagnetic shifts. acs.orgnsf.gov While these shifts complicate the spectra, they also provide valuable structural information, as the magnitude of the shift is dependent on the distance and angle of the nucleus relative to the metal ion. acs.org

Electronic absorption (UV-Visible) spectroscopy provides information on the electronic transitions within the complex. dalalinstitute.com For transition metal complexes, the spectra are often characterized by d-d transitions and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. osti.govdalalinstitute.com The energy and intensity of these bands are sensitive to the coordination geometry of the metal ion and the nature of the ligands.

Luminescence spectroscopy is particularly informative for lanthanide(III) complexes. researchgate.net Lanthanide ions themselves have very low molar absorption coefficients, but their emission can be sensitized through an "antenna effect." nih.gov In this process, a chromophoric group on the ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. researchgate.netnih.gov The resulting luminescence is characterized by sharp, line-like emission bands and long lifetimes. researchgate.net The structure of the emission spectrum, particularly of europium(III) complexes, is highly sensitive to the symmetry of the coordination site and the number of coordinated solvent molecules (e.g., water), which can quench the luminescence. youtube.com This property allows luminescence spectroscopy to be used as a probe for the coordination environment in solution. rsc.orgnih.gov

| Lanthanide Ion | Excitation Mechanism | Key Emission Feature | Information Gained |

| Europium(III) | Antenna Effect | Sharp red emission lines (e.g., ⁵D₀ → ⁷F₂) | Coordination symmetry, number of bound water molecules |

| Terbium(III) | Antenna Effect | Sharp green emission lines (e.g., ⁵D₄ → ⁷F₅) | Ligand-to-metal energy transfer efficiency |

| Ytterbium(III) | Antenna Effect | Near-infrared (NIR) emission | Suitability for biological imaging applications |

This table summarizes the application of luminescence spectroscopy to lanthanide complexes with sensitizing ligands.

Mass Spectrometry Techniques (ESI-MS, MALDI-TOF) for Molecular Weight and Stoichiometry

Mass spectrometry is an indispensable tool for determining the molecular weight of synthesized complexes and confirming the metal-to-ligand ratio. Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly powerful soft ionization techniques that allow for the analysis of intact, non-volatile metal complexes. nih.govuvic.ca

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is exceptionally well-suited for the analysis of coordination compounds from solution. uvic.canih.gov The technique involves generating gas-phase ions directly from a liquid solution, which largely preserves the non-covalent interactions within the complex. This allows for the direct observation of the complex ion as it exists in solution, providing clear evidence of its formation and composition. nih.gov For complexes of this compound, ESI-MS spectra would typically be acquired in positive ion mode. The analysis of a solution containing the ligand and a metal ion, such as Copper(II), would be expected to show peaks corresponding to the protonated free ligand [L+H]⁺, as well as the metal complex itself. Depending on the coordination and charge, the complex could be observed as [M+L]²⁺ or as part of a ternary complex, for instance, with a counter-ion, [M+L-H]⁺. nih.govfrontiersin.org Tandem mass spectrometry (MS/MS) can be further employed to study the fragmentation pathways of these complexes, confirming the connectivity between the metal and the ligand. nih.gov

The isotopic pattern of the observed ions is crucial for confirming the elemental composition. The presence of a metal like copper, with its characteristic isotopic signature (⁶³Cu and ⁶⁵Cu), provides definitive proof of its inclusion in the complex. The precise mass-to-charge ratio (m/z) allows for the unambiguous determination of the complex's molecular formula and, therefore, its stoichiometry.

Interactive Table 1: Representative ESI-MS Data for a 1:1 Complex of this compound (L) with Copper(II)

| Species | Formula | Expected m/z (for ⁶³Cu) | Observed Isotopic Pattern | Stoichiometry Confirmed |

| Protonated Ligand | [C₉H₂₃N₅ + H]⁺ | 202.20 | No | N/A |

| 1:1 Metal-Ligand Complex | [⁶³Cu + C₉H₂₂N₅]⁺ | 264.12 | Yes | 1:1 |

| 1:1 Metal-Ligand Complex | [⁶³Cu + C₉H₂₃N₅]²⁺ | 132.56 | Yes | 1:1 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

MALDI-TOF is another soft ionization technique used for determining the molecular weight of large or thermally fragile molecules, including organometallic and coordination compounds. nih.gov In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. While highly effective for large biomolecules, the analysis of low-molecular-weight complexes can sometimes be hampered by interference from matrix-related ions in the lower m/z range. However, with appropriate matrix selection and optimization, MALDI-TOF can successfully verify the molecular weight of this compound complexes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Metal-Ligand Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups within a molecule and how they are affected by coordination to a metal center. These methods are crucial for confirming the binding of the ligand to the metal and characterizing the nature of the newly formed metal-ligand bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. By comparing the FT-IR spectrum of the free this compound ligand with that of its metal complex, one can deduce the coordination sites. Upon complexation, significant changes in the vibrational frequencies of the ligand's functional groups are expected.

Key vibrational modes to monitor include:

N-H Stretching: The stretching vibrations of the amine groups (both on the macrocyclic ring and the pendant arm), typically observed in the 3200-3400 cm⁻¹ region, are expected to shift to a lower frequency (redshift) and broaden upon coordination to a metal ion. hilarispublisher.com This indicates a weakening of the N-H bond as electron density is donated from the nitrogen atom to the metal.

C-H Stretching: Vibrations of the methylene (B1212753) (CH₂) groups in the cyclen backbone and the aminomethyl arm, usually found around 2850-2960 cm⁻¹, may also exhibit shifts, reflecting conformational changes in the ligand upon binding.

N-H Bending: The bending (scissoring) vibrations of the amine groups, often seen near 1600 cm⁻¹, will also be perturbed by coordination.

Metal-Ligand Vibrations: The most direct evidence of complexation comes from the appearance of new, low-frequency bands corresponding to the stretching vibrations of the metal-nitrogen (M-N) bonds. These bands are typically found in the far-infrared region (400-600 cm⁻¹), which is inaccessible to standard mid-IR spectrophotometers but can be observed with appropriate instrumentation. researchgate.netacs.org The position and intensity of these bands provide insight into the strength and geometry of the metal-ligand coordination.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to symmetric vibrations and bonds involving heavier atoms, which may be weak or inactive in the IR spectrum. For metal complexes of this compound, Raman spectroscopy is particularly valuable for characterizing the metal-ligand skeletal vibrations. nih.gov The symmetric M-N stretching modes are often strong in the Raman spectrum, providing confirmatory evidence for the coordination environment. rsc.org Furthermore, since water is a weak Raman scatterer, the technique is well-suited for studying complexes in aqueous solutions.

Interactive Table 2: Representative Vibrational Frequencies (cm⁻¹) for Free Ligand (L) vs. Metal Complex (M-L)

| Vibrational Mode | Functional Group | Typical Wavenumber (Free Ligand) | Expected Wavenumber (Metal Complex) | Technique |

| ν(N-H) | Secondary & Primary Amines | ~3350, ~3280 | ~3250, ~3150 (Broadened) | FT-IR |

| ν(C-H) | Methylene Groups | ~2940, ~2850 | Shifted and/or Broadened | FT-IR, Raman |

| δ(N-H) | Amine Scissoring | ~1610 | ~1580 | FT-IR |

| ν(C-N) | Carbon-Nitrogen | ~1100 | Shifted | FT-IR, Raman |

| ν(M-N) | Metal-Nitrogen | N/A | ~550 - 400 | FT-IR (Far-IR), Raman |

Derivatization and Bioconjugation Strategies for 1,4,7,10 Tetrazacyclododec 2 Ylmethanamine

Chemical Modification of the Methanamine Side Chain

The primary amine of the methanamine side chain offers a reactive handle for a variety of chemical transformations. These modifications are crucial for attaching linkers, reporter groups, or other functionalities without altering the core chelating properties of the tetraazamacrocycle.

Amidation and acylation are among the most robust and widely used methods for bioconjugation. The primary amine of 1,4,7,10-Tetrazacyclododec-2-ylmethanamine can readily react with activated carboxylic acids to form a stable amide bond. This strategy is frequently employed to attach the chelator to a biomolecule or a linker.

Common activating groups for the carboxylic acid include:

N-Hydroxysuccinimide (NHS) esters: These are highly popular due to their reactivity towards primary amines in aqueous-organic mixtures at physiological or slightly basic pH, forming a stable amide linkage.

Acyl chlorides and anhydrides: While highly reactive, their use can be limited by their instability in aqueous environments, which are often necessary for reactions with sensitive biomolecules.

These reactions are fundamental in creating conjugates where the chelator is linked to a peptide or protein. For instance, the N-hydroxysuccinimide ester of a DOTA-based chelator has been successfully used for conjugation to the anti-CD20 antibody, forming a stable immunoconjugate. researchgate.net

Table 1: Common Amidation and Acylation Reactions for Primary Amines

| Reagent Type | Reactive Group | Resulting Bond | Typical Reaction Conditions |

| Activated Ester | -CO-NHS | Amide | pH 7.2-9.0, Aqueous Buffer |

| Acyl Halide | -CO-Cl | Amide | Anhydrous, Aprotic Solvent, Base |

| Carboxylic Acid | -COOH | Amide | Carbodiimide (e.g., EDC), NHS |

Alkylation of the primary amine provides another pathway to introduce diverse functional groups. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled and highly efficient alternative is reductive amination . masterorganicchemistry.com

This one-pot reaction involves the condensation of the primary amine with an aldehyde or a ketone to form a transient imine or enamine intermediate, which is then immediately reduced to a more stable secondary or tertiary amine. masterorganicchemistry.comnih.gov This method is exceptionally versatile because of the vast commercial availability of aldehydes and ketones bearing different functionalities.

Commonly used reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) ucla.edu

These mild reducing agents are selective for the iminium ion over the carbonyl group, preventing the reduction of the starting aldehyde or ketone. masterorganicchemistry.com Reductive amination is compatible with a wide array of functional groups, making it a powerful tool in medicinal chemistry. sigmaaldrich.com

For applications in optical imaging or fluorescence-based assays, reporter groups such as fluorophores or chromophores can be covalently attached to the methanamine side chain. The primary amine is an excellent nucleophile for reacting with common commercially available forms of these reporter molecules.

Typical reactive derivatives of reporter groups include:

Isothiocyanates (e.g., FITC): React with primary amines to form a stable thiourea (B124793) linkage.

Succinimidyl esters (e.g., NHS-fluorescein): React with primary amines to form a stable amide bond, as described in section 5.1.1.

This direct labeling approach allows the resulting bifunctional molecule to be tracked in vitro or in vivo, providing valuable data on its localization and biodistribution.

Synthesis of Bifunctional Chelating Agents (BFCAs) Based on the Macrocycle

A bifunctional chelating agent consists of three main components: a strong metal-chelating unit, a reactive functional group for conjugation, and a linker that connects the two. The this compound structure is an ideal scaffold for BFCAs, where the cyclen ring acts as the chelator and the methanamine group is the attachment point for the linker and reactive moiety. DOTA, a derivative of cyclen, is renowned for its ability to form highly stable complexes with various metal ions. nih.gov

Once the methanamine side chain is functionalized with a linker terminating in a reactive group, the BFCA can be covalently attached to a biomolecule. The choice of reactive group and the target functional group on the biomolecule determines the conjugation chemistry.

Common strategies include:

Amine-reactive coupling: An NHS-ester or isothiocyanate-functionalized chelator can react with lysine (B10760008) residues on proteins and antibodies. nih.gov

Thiol-reactive coupling: A maleimide-functionalized chelator can react specifically with cysteine residues, which are often introduced at specific sites on a biomolecule to ensure site-selective conjugation. nih.gov

The resulting immunoconjugates, such as those made with antibodies like Herceptin or ChL6, are used in radioimmunotherapy and medical imaging. nih.govnih.gov The conjugation of DOTA-based chelators to peptides is also a well-established strategy for creating targeted radiopharmaceuticals. researchgate.net

Table 2: Examples of C-Functionalized DOTA-Based BFCAs and Their Applications

| BFCA Derivative Name | Functional Group for Conjugation | Application Example | Reference |

| C-DOTA | p-isothiocyanatobenzyl | Conjugation to Herceptin for radioimmunotherapy studies | nih.gov |

| PA-DOTA | isothiocyanato | Conjugation to HuCC49 antibodies for clinical radioimmunotherapy | nih.govcapes.gov.br |

| 1B4M-DOTA | p-isothiocyanatobenzyl | Potential for radioimmunotherapy applications with improved chelation rates | nih.gov |

| Maleimide-DOTA | Maleimide | Site-selective labeling of thiol-containing biomolecules | nih.gov |

Key considerations in linker design include:

Stability: The linker must be stable under physiological conditions to prevent premature cleavage of the chelator from the biomolecule. Simple alkyl or benzyl (B1604629) groups provide high stability. osti.gov

Pharmacokinetics: The nature of the linker can influence the biodistribution and clearance of the conjugate. For example, peptide-based linkers that are susceptible to cleavage by specific enzymes (e.g., cathepsin B) can be designed to release the radiolabeled chelator in target tissues or facilitate clearance from non-target organs like the liver. nih.gov

Solubility and Steric Hindrance: The linker should maintain the solubility of the conjugate and provide adequate spacing to avoid steric clash between the bulky, metal-loaded chelator and the biomolecule's binding site.

Recent advancements include the development of dynamic covalent linkers, such as those based on boronate esters, which can respond to specific environmental stimuli like pH, offering a sophisticated mechanism for controlled release. nih.gov

Click Chemistry and Other Bioorthogonal Approaches for Advanced Functionalization

Bioorthogonal chemistry encompasses a class of high-yielding, selective reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.gov For a chelator like this compound, these reactions provide a powerful means to achieve site-specific conjugation to biomolecules. The primary amine group is typically first modified to introduce a "clickable" handle, such as an azide (B81097) or an alkyne.

The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. sigmaaldrich.comsigmaaldrich.com The amine group of the title compound can be readily acylated with an alkyne- or azide-containing carboxylic acid derivative. For instance, reaction with an N-hydroxysuccinimide (NHS) ester of an alkyne-bearing acid would yield an alkyne-functionalized chelator. This derivative can then be "clicked" onto an azide-modified biomolecule, such as a peptide, antibody, or oligonucleotide. sigmaaldrich.com This modular approach allows for the rapid assembly of complex bioconjugates. sigmaaldrich.comtcichemicals.com

Beyond CuAAC, other bioorthogonal reactions are increasingly employed. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative that avoids the use of a potentially cytotoxic copper catalyst, which is advantageous for in vivo applications. Another powerful bioorthogonal method is the inverse-electron-demand Diels-Alder (DAinv) reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). sigmaaldrich.comnih.gov The amine handle of this compound can be derivatized to bear a tetrazine or a strained alkene, preparing it for conjugation with a complementary-functionalized biological partner. nih.gov These reactions are known for their exceptionally fast kinetics and high specificity. nih.gov

Other relevant bioorthogonal ligations include the formation of oximes or hydrazones from aldehydes/ketones, and Staudinger ligations between azides and phosphines. researchgate.net The choice of reaction depends on the specific application, the nature of the biomolecule, and the required reaction kinetics and stability of the resulting linkage. A study on the synthesis of a purine-cyclen conjugate utilized a CuAAC reaction to link an alkyne-functionalized cyclen building block with an azide-bearing purine (B94841) derivative, demonstrating the successful application of click chemistry to the cyclen framework. nih.gov

Table 1: Bioorthogonal Functionalization Approaches for Amine-Functionalized Cyclen Derivatives

| Bioorthogonal Reaction | Reactive Groups | Key Features | Catalyst | Typical Application |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | High yield, robust, forms stable triazole ring. sigmaaldrich.com | Copper(I) | In vitro bioconjugation, material science. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) + Azide | Copper-free, suitable for live-cell and in vivo applications. | None | Live-cell imaging, in vivo targeting. |

| Inverse-Electron-Demand Diels-Alder (DAinv) | Tetrazine + Strained Alkene/Alkyne | Extremely fast kinetics, high selectivity. nih.gov | None | Rapid bioconjugation at low concentrations, protein modification. nih.gov |

| Oxime/Hydrazone Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | Reversible under certain conditions, useful for creating dynamic systems. | None (pH-dependent) | Attaching chelators to biomolecules with aldehyde handles. researchgate.net |

| Staudinger Ligation | Azide + Phosphine | One of the first bioorthogonal reactions developed. | None | Protein and cell surface labeling. |

Development of Multi-Modal Imaging Probes and Therapeutic Conjugates Precursors

The ability to functionalize this compound using bioorthogonal chemistry directly enables its use as a precursor for sophisticated multi-modal imaging probes and targeted therapeutic agents. elsevierpure.comresearchgate.net By chelating a suitable metal ion, the macrocyclic core can serve as a reporter for various imaging modalities, while the functional handle allows for conjugation to a targeting vector.

Multi-Modal Imaging Probes: A multi-modal probe combines two or more imaging signals into a single agent, providing complementary information. For example, the functionalized cyclen core can be chelated with a radionuclide for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), or Indium-111 (¹¹¹In). nih.gov Simultaneously, the bioorthogonal handle can be used to attach a fluorescent dye for optical imaging. This dual-modality approach allows researchers to leverage the high sensitivity and deep tissue penetration of nuclear imaging with the high resolution of optical microscopy in excised tissues. An example of this concept is the development of a PET/NIRF dual-modality probe using a DOTA-functionalized quantum dot, which could be used to assess pharmacokinetics and targeting efficacy. nih.gov

Therapeutic Conjugates Precursors: In the realm of therapy, the same bioconjugation principles are used to create targeted radiopharmaceuticals. The chelator can be complexed with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). elsevierpure.com The bioorthogonal handle is then used to attach this radiometal-chelate complex to a targeting biomolecule, such as a monoclonal antibody or a small peptide, that specifically recognizes and binds to cancer cells or other pathological tissues. For instance, DOTA has been conjugated to peptides like Tyr³-octreotide (DOTA-TOC) or RGD-containing peptides to target neuroendocrine tumors or integrin αvβ3 in angiogenic vasculature, respectively. nih.govresearchgate.net The resulting radio-conjugates deliver a cytotoxic radiation dose directly to the target site, minimizing damage to healthy tissues. The use of this compound as the foundational chelator allows for the straightforward synthesis of precursors that can be later "clicked" to these targeting vectors in a modular fashion.

Table 2: Examples of Multi-Modal and Therapeutic Conjugate Concepts Based on Cyclen/DOTA

| Conjugate Type | Chelator | Metal Ion(s) | Targeting Moiety | Application |

| Therapeutic Radiopharmaceutical | DOTA | ⁹⁰Y / ¹⁷⁷Lu | Tyr³-octreotide (TOC) | Targeted radionuclide therapy of neuroendocrine tumors. researchgate.net |

| SPECT Imaging Agent | DOTA | ¹¹¹In | RGD Peptide Tetramer | Imaging of tumor angiogenesis by targeting integrin αvβ3. nih.gov |

| PET/Optical Dual-Modal Probe | DOTA | ⁶⁴Cu | Quantum Dot-VEGF | Imaging of VEGFRs with PET and near-infrared fluorescence. nih.gov |

| PET Imaging Agent | DOTA derivative | ⁶⁸Ga | Tyr³-octreotate | Diagnostic imaging of somatostatin (B550006) receptor-positive tumors. researchgate.net |

| Photocatalyst Precursor | Cyclen derivative | Cu²⁺ | Purine | Potential for light-activated catalytic applications. nih.gov |

Specialized Applications in Chemical Sciences

Radiochemistry and Radiopharmaceutical Precursor Development

The cyclen framework is fundamental to the design of bifunctional chelating agents (BFCAs). These molecules have one functional group for securely binding a metallic radionuclide and another chemically reactive group for covalent attachment to a biological targeting vector, such as a peptide or antibody. nih.gov The goal is to deliver the radionuclide to a specific site in the body for diagnosis or therapy. The choice of chelator must be matched to the specific properties of the radionuclide, including its ionic radius and charge. nih.gov

Derivatives of 1,4,7,10-tetraazacyclododecane (B123705) are widely employed to chelate a variety of diagnostic radiometals. The "gold standard" among these is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which is particularly well-suited for trivalent metals due to its pre-organized cavity and eight donor atoms (four nitrogen and four oxygen). nih.govnovoprolabs.com

Copper-64 (⁶⁴Cu): While DOTA is commonly used to chelate ⁶⁴Cu for Positron Emission Tomography (PET) imaging, there is a recognized challenge in achieving optimal in vivo stability due to the labile nature of Cu(II) complexes. novoprolabs.comnih.gov This has spurred the development of modified and cross-bridged cyclam-based chelators to form more stable ⁶⁴Cu complexes and reduce unwanted liver accumulation. nih.gov

Scandium-44/47 (⁴⁴Sc/⁴⁷Sc): Scandium isotopes have gained significant attention for their potential in personalized medicine. mdpi.com ⁴⁴Sc is a positron emitter ideal for PET diagnosis, while ⁴⁷Sc is a beta and gamma emitter suitable for therapy with simultaneous Single-Photon Emission Computed Tomography (SPECT) imaging. mdpi.comresearchgate.net DOTA and its analogues have proven to be a promising class of chelators, forming stable complexes with scandium that exhibit high stability under physiological conditions. mdpi.com

Indium-111 (¹¹¹In): ¹¹¹In is a gamma emitter used for SPECT imaging. Octadentate macrocyclic chelators based on the cyclen backbone, such as DOTA, were developed to form more stable complexes with ¹¹¹In compared to earlier acyclic chelators like DTPA. nih.govradiologykey.com

Zirconium-89 (⁸⁹Zr): The development of chelators for ⁸⁹Zr is an active area of research, with desferrioxamine-B (DFO) being a traditional choice. nih.gov However, the principles of macrocyclic chelation are being explored to create more stable complexes for this long-lived PET radionuclide.

Table 1: Selected Diagnostic Radionuclides and Their Properties

| Radionuclide | Half-Life (T½) | Decay Mode | Primary Emission(s) for Imaging | Common Chelator Framework |

|---|---|---|---|---|

| Copper-64 (Cu-64) | 12.7 h | β+, β-, EC | β+ (0.653 MeV) | Tetraazamacrocycles (DOTA, TETA) |

| Scandium-44 (Sc-44) | 4.0 h | β+, EC | β+ (1.47 MeV) | DOTA and analogues |

| Scandium-47 (Sc-47) | 3.35 d | β- | γ (159 keV) | DOTA and analogues |

| Indium-111 (In-111) | 2.8 d | EC | γ (171 keV, 245 keV) | DOTA, DTPA |

| Zirconium-89 (Zr-89) | 3.27 d | β+, EC | β+ (0.902 MeV) | DFO, DOTA derivatives |

This table is generated based on data from multiple sources. nih.govnih.govmdpi.comresearchgate.net

The high in vivo stability of complexes formed with DOTA and its derivatives makes them ideal for sequestering therapeutic radionuclides, minimizing the risk of toxicities from released radioisotopes. radiologykey.com

Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu): These are beta-emitting radionuclides widely used in targeted radionuclide therapy. DOTA derivatives have demonstrated superior stability for chelating ⁹⁰Y and ¹⁷⁷Lu compared to acyclic options. radiologykey.com The combination of ¹⁷⁷Lu with DOTA-conjugated peptides, such as in ¹⁷⁷Lu-DOTA-TATE, is a prime example of a successful radiopharmaceutical for treating neuroendocrine tumors. nih.govnih.gov

Actinium-225 (²²⁵Ac): As an alpha-emitter, ²²⁵Ac offers potent, localized cell-killing capabilities. The development of stable chelators for ²²⁵Ac is crucial. The coordination chemistry of Ac(III) is similar to that of lanthanides, making DOTA and its analogues primary candidates for stable chelation.

Phosphonate (B1237965) Derivatives: For targeting bone metastases, phosphonate derivatives of cyclen, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP), are highly effective. researchgate.net These ligands show high affinity for the bone matrix and can form stable complexes with therapeutic radionuclides like ²¹²Bi. nih.gov

The process of creating a radiopharmaceutical involves several critical steps, from synthesis to quality control. nih.govresearchgate.net

Radiochemical Synthesis: The synthesis of radiometal complexes involves reacting the radionuclide with the chelator, which is often conjugated to a targeting molecule. For many DOTA-based complexes, the rate of complex formation can be slow, necessitating heating to achieve high radiochemical yields. radiologykey.com The synthesis of the chelator itself can be a multi-step process; for instance, DOTMP can be synthesized from a DOTA precursor. nih.gov

Quality Control: After synthesis, rigorous quality control is essential. Radiochemical purity, which is the percentage of the total radioactivity present in its desired chemical form, is a key parameter. It is often determined using chromatographic methods like silica (B1680970) gel instant thin-layer chromatography. nih.gov For example, ⁹⁹ᵐTc-DOTMP was shown to have a radiochemical purity of >97%. nih.gov Stability tests are also performed to ensure the complex remains intact under physiological conditions. nih.gov

The success of a radiopharmaceutical hinges on the stability of the radiometal complex. Dissociation of the metal ion in vivo can lead to toxicity and off-target radiation exposure. nih.gov

Thermodynamic and Kinetic Stability: Macrocyclic chelators like DOTA generally form complexes with higher thermodynamic stability and kinetic inertness compared to acyclic chelators such as DTPA. radiologykey.com Kinetic inertness, the resistance of the complex to dissociation, is particularly important for in vivo applications.

Stability Assessment: The stability of a radiometal complex is evaluated through various in vitro tests. These can include challenging the complex in strongly acidic solutions or performing transchelation experiments with competing metal ions (e.g., Zn²⁺) or ligands (e.g., DTPA) under physiological conditions (pH 7.4, 37°C). nih.govd-nb.info For instance, the stability of ⁹⁹ᵐTc-DOTMP was confirmed by its low level of dissociation under physiological conditions (2%) and limited transchelation to DTPA (7%). nih.gov

Magnetic Resonance Imaging (MRI) Contrast Agent Precursor Chemistry

The 1,4,7,10-tetraazacyclododecane (cyclen) framework is also the foundation for some of the safest and most widely used gadolinium-based contrast agents (GBCAs) for MRI. google.comnih.gov The free Gd³⁺ ion is highly toxic, but when securely chelated by a macrocyclic ligand, it becomes a safe and effective agent for enhancing image contrast. nih.govnih.gov

The effectiveness of a GBCA is measured by its relaxivity (r₁), which is its ability to increase the longitudinal relaxation rate of nearby water protons. nih.gov The design of the chelating ligand is crucial for optimizing relaxivity while ensuring the complex remains stable. nih.govrsc.org

Key factors influencing relaxivity that can be tuned through ligand design include:

Hydration Number (q): This is the number of water molecules directly coordinated to the Gd³⁺ ion. Since Gd³⁺ prefers a coordination number of 9, and octadentate ligands like DOTA occupy eight sites, this leaves one position for a water molecule (q=1). nih.govd-nb.info Increasing q can enhance relaxivity. This can be achieved by designing ligands with fewer donor atoms, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (DO3A), which allows for two inner-sphere water molecules (q=2). nih.govnih.gov

Water Residence Lifetime (τm): This is the time a coordinated water molecule spends bound to the Gd³⁺ ion. For optimal relaxivity, this exchange rate should be fast but not instantaneous. Ligand structure influences the electronic environment of the metal ion, thereby affecting τm. nih.govd-nb.info

Rotational Correlation Time (τR): This parameter relates to how quickly the Gd³⁺ complex tumbles in solution. Slower tumbling, which can be achieved by attaching the complex to a larger molecule or macromolecule, generally leads to higher relaxivity. nih.govnih.gov

Table 2: Comparison of Relaxivity for Gd-based Contrast Agents

| Agent | Ligand Type | Relaxivity (r₁) [mM⁻¹s⁻¹] | Magnetic Field (T) | Temperature (°C) |

|---|---|---|---|---|

| Gd-DOTA (Dotarem®) | Macrocyclic (DOTA) | ~4.63 | 9.4 | 25 |

| AG-CM-EDA-DOTA-Gd | Macromolecular | 8.87 | 9.4 | 25 |

| Gd-DOTA-click-SF | DOTA Derivative | 6.82 | 9.4 | Not Specified |

This table is generated based on data from multiple sources. nih.govmdpi.com

Mechanisms of Water Proton Relaxation Enhancement (e.g., inner-sphere, outer-sphere contributions)

The efficacy of gadolinium(III) complexes derived from 1,4,7,10-tetrazacyclododec-2-ylmethanamine and related ligands as Magnetic Resonance Imaging (MRI) contrast agents is quantified by their relaxivity, which is the measure of their ability to enhance the relaxation rate of water protons. nih.govnih.gov This enhancement is a composite effect arising from distinct interactions between the paramagnetic Gd(III) center and surrounding water molecules, primarily categorized as inner-sphere and outer-sphere contributions. nih.govmriquestions.com

Outer-Sphere Relaxation: This contribution arises from the dipole-dipole interactions between the paramagnetic center and water molecules that are not directly coordinated but diffuse in the immediate vicinity of the complex (the "second shell" and bulk water). mriquestions.comresearchgate.net While the interaction with any single outer-sphere water molecule is weaker than the inner-sphere interaction due to the greater distance, the sheer number of these diffusing molecules makes their collective contribution significant. mriquestions.com For many standard Gd-based agents at clinical field strengths, inner- and outer-sphere contributions are often of a similar magnitude. mriquestions.com The landmark model for outer-sphere relaxation was first developed by Hwang and Freed and later refined.

Influence of Macrocycle Flexibility and Side Chain Mobility on Relaxivity

The dynamic properties of the this compound ligand framework, specifically the flexibility of the cyclen macrocycle and the mobility of the methylamine (B109427) side chain, play a critical role in modulating the relaxivity of its Gd(III) complex. These factors primarily influence the rotational correlation time (τR), a key determinant of relaxivity. researchgate.net

The rotational correlation time (τR) describes the rate at which the complex tumbles in solution. Slower tumbling (longer τR) generally leads to higher relaxivity, particularly for the inner-sphere contribution, because it allows for more effective magnetic interaction between the Gd(III) ion and the coordinated water molecule. researchgate.netnih.gov Attaching the Gd(III) complex to large, slowly moving structures like proteins or nanoparticles is a common strategy to increase τR and, consequently, relaxivity. nih.gov

Catalysis and Supramolecular Chemistry:

Beyond biomedical imaging, the unique coordination properties of this compound make its metal complexes valuable tools in catalysis and supramolecular chemistry. researchgate.netbeilstein-journals.org The macrocyclic ligand provides a robust scaffold, while the chiral side arm offers a handle for stereochemical control and further functionalization.

Metal Complexes as Catalysts in Organic Transformations

Metal complexes of cyclen and its derivatives are known to be effective catalysts in a variety of organic transformations. beilstein-journals.org While specific catalytic applications for this compound are emerging, the principles are well-established with related polyamine macrocycles. For instance, square planar cyclam (1,4,8,11-tetraazacyclotetradecane) complexes of metals like Ni(II) and Cu(II) have demonstrated catalytic activity. beilstein-journals.org Gold(III) complexes with cyclam ligands have recently been shown to catalyze reactions such as alkyne carboalkoxylation and propargyl ester cyclopropanation. beilstein-journals.org

The catalytic cycle often involves the metal center acting as a Lewis acid, activating substrates for nucleophilic attack. The macrocyclic ligand stabilizes the metal ion, preventing its precipitation and allowing the reaction to proceed in a controlled manner. The specific geometry and electronic properties imparted by the ligand are crucial for catalytic efficiency.

Enantioselective Catalysis with Chiral this compound Complexes

The inherent chirality of this compound makes its metal complexes prime candidates for use in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. nih.govnih.gov The development of chiral catalysts is a cornerstone of modern organic synthesis, crucial for producing stereochemically pure pharmaceuticals and other bioactive molecules. nih.gov

In such a complex, the chiral environment created by the ligand around the metal center can differentiate between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants. This "chiral recognition" directs the reaction pathway to favor the formation of one enantiomer over the other. researchgate.net While numerous chiral ligands have been developed for enantioselective transformations, the search for new catalysts with high efficiency and selectivity continues. nih.govdntb.gov.ua The rigid, pre-organized structure of the cyclen backbone combined with the stereogenic center of the sidearm in this compound provides a well-defined chiral pocket that can be exploited for this purpose. For example, chiral Os(II) complexes have been used to catalytically convert pyruvate (B1213749) to lactate (B86563) with high enantiomeric excess within cancer cells. nih.gov

Development of Sensors and Probes for Specific Metal Ions or Analytes

The ability of polyaza macrocycles like cyclen to selectively bind metal ions has led to their widespread use in the development of chemical sensors. researchgate.neticm.edu.pl By functionalizing the this compound scaffold with a chromophore or fluorophore, a sensor can be created that signals the presence of a target analyte, often a specific metal ion.

The general mechanism involves a change in the photophysical properties of the reporter group upon binding of the analyte to the macrocycle. For example, a cyclen derivative bearing two anthrylmethyl groups has been synthesized for use as a fluorescent chemosensor for detecting transition metal cations and pH changes in aqueous solutions. researchgate.net The binding of a metal ion like Cu²⁺, Ni²⁺, or Zn²⁺ to the cyclen cavity perturbs the electronic state of the fluorophore, leading to a change in fluorescence intensity or wavelength (a "turn-off" or "turn-on" response), which can be measured. nih.gov The selectivity of the sensor is determined by the specific fit and binding affinity of the macrocyclic cavity for different ions. researchgate.net

Below is a table summarizing the types of responses observed in cyclen-based fluorescent sensors.

Host-Guest Interactions and Molecular Recognition Phenomena

Supramolecular chemistry explores the non-covalent interactions that govern the association of molecules. rsc.org Macrocycles like this compound are excellent "hosts" capable of recognizing and binding specific "guest" molecules through a combination of forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.govnih.gov This process of molecular recognition is fundamental to biological processes and is a key area of research in materials science and medicine. rsc.org

The pre-organized cavity of the cyclen ring provides a defined binding site. The functional side arm can offer additional points of interaction, enhancing both the stability and selectivity of the host-guest complex. nih.gov For example, the interaction between guanidinium-based host molecules and various aromatic guests has been studied to create new materials. umn.edu The stability of these host-guest complexes can be significant, yet they are often kinetically labile, meaning the guest can exchange rapidly, a feature that can be exploited in dynamic systems. nih.gov These recognition phenomena are being harnessed to develop novel drug delivery systems, where a therapeutic agent (guest) is encapsulated by a macrocyclic host to improve its solubility, stability, and targeting. rsc.orgnih.gov

Table of Mentioned Compounds

Concluding Remarks and Future Research Outlook

Summary of Key Research Findings and Contributions to Macrocyclic Chemistry

Research into functionalized cyclen derivatives has made substantial contributions to macrocyclic chemistry, primarily through the development of highly stable and versatile metal-chelating agents. The parent cyclen ring provides a pre-organized, semi-rigid platform that, when functionalized, gives rise to ligands with remarkable properties.

A paramount contribution has been in the realm of biomedical imaging. The derivative 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has become a cornerstone chelate in diagnostics. rsc.org Its ability to form stable complexes with a wide array of metal ions has enabled its use across major imaging modalities, including Magnetic Resonance Imaging (MRI) with gadolinium, Positron Emission Tomography (PET) with radiometals like ⁶⁴Cu and ⁶⁸Ga, and Single Photon Emission Computed Tomography (SPECT). rsc.org The versatility of the DOTA scaffold allows for its conjugation to peptides and other biomolecules, creating targeted imaging agents that can visualize specific disease states. rsc.orgnih.govnih.gov

Studies on other functionalized cyclens, such as 2-[1,4,7,10-tetraazacyclododecan-1-yl]-ethanethiol, have further demonstrated the scaffold's utility in complexing with various d-transition metal ions like Cu²⁺, Zn²⁺, and Cd²⁺. researchgate.net These findings underscore the core contribution of the cyclen framework: it provides a robust and adaptable scaffold for creating complex, functional molecules with tailored properties for metal coordination. rsc.orgresearchgate.net This has significantly expanded the toolbox of macrocyclic chemistry, providing foundational structures for applications ranging from medical diagnostics to materials science.

Unaddressed Challenges and Emerging Research Frontiers for Functionalized Cyclens

Despite significant progress, the synthesis and application of functionalized cyclens face several challenges that define the field's emerging research frontiers.

Unaddressed Challenges:

Synthetic Efficiency: The synthesis of macrocycles can be inherently challenging, often plagued by low yields due to competing intermolecular polymerization reactions that necessitate high-dilution conditions. acs.org The preparation of specific cyclen derivatives can involve lengthy reaction times, sometimes lasting several days. rsc.org Achieving regioselective functionalization, particularly at specific carbon atoms on the cyclen ring as in 1,4,7,10-Tetraazacyclododec-2-ylmethanamine, remains a significant synthetic hurdle compared to the more established N-functionalization methods. google.comgoogle.com